molecular formula C15H20N2O2 B14625237 2-Cyclohexyl-5,6-dimethoxy-2H-indazole CAS No. 58522-39-7

2-Cyclohexyl-5,6-dimethoxy-2H-indazole

Cat. No.: B14625237
CAS No.: 58522-39-7
M. Wt: 260.33 g/mol
InChI Key: PWNMCQVPRDZJBN-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5,6-dimethoxy-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various medicinal compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines without the use of catalysts or solvents . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. Transition metal-catalyzed approaches are often preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-5,6-dimethoxy-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation can yield 2-alkyl-2H-indazoles, while N-arylation can produce 2-aryl-2H-indazoles .

Scientific Research Applications

2-Cyclohexyl-5,6-dimethoxy-2H-indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole involves its interaction with specific molecular targets and pathways. For instance, some indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The compound’s structure allows it to bind to the active site of COX-2, thereby inhibiting its activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2H-indazole
  • 2,3-Diphenyl-2H-indazole
  • 2-Aryl-2H-indazoles

Uniqueness

2-Cyclohexyl-5,6-dimethoxy-2H-indazole is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other indazole derivatives.

Properties

CAS No.

58522-39-7

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

2-cyclohexyl-5,6-dimethoxyindazole

InChI

InChI=1S/C15H20N2O2/c1-18-14-8-11-10-17(12-6-4-3-5-7-12)16-13(11)9-15(14)19-2/h8-10,12H,3-7H2,1-2H3

InChI Key

PWNMCQVPRDZJBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN(N=C2C=C1OC)C3CCCCC3

Origin of Product

United States

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